Boc-PEG2-benzyl ester Boc-PEG2-benzyl ester
Brand Name: Vulcanchem
CAS No.: 2028284-76-4
VCID: VC13701588
InChI: InChI=1S/C19H29NO6/c1-19(2,3)26-18(22)20-10-12-24-14-13-23-11-9-17(21)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,20,22)
SMILES: CC(C)(C)OC(=O)NCCOCCOCCC(=O)OCC1=CC=CC=C1
Molecular Formula: C19H29NO6
Molecular Weight: 367.4 g/mol

Boc-PEG2-benzyl ester

CAS No.: 2028284-76-4

Cat. No.: VC13701588

Molecular Formula: C19H29NO6

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-PEG2-benzyl ester - 2028284-76-4

Specification

CAS No. 2028284-76-4
Molecular Formula C19H29NO6
Molecular Weight 367.4 g/mol
IUPAC Name benzyl 3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C19H29NO6/c1-19(2,3)26-18(22)20-10-12-24-14-13-23-11-9-17(21)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,20,22)
Standard InChI Key VFUSFIHBAGVVSH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCOCCC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NCCOCCOCCC(=O)OCC1=CC=CC=C1

Introduction

Chemical and Structural Properties

Molecular Architecture

Boc-PEG2-benzyl ester (C₁₉H₂₉NO₆; molecular weight: 367.4 g/mol) consists of three key components:

  • Boc Protecting Group: A tert-butoxycarbonyl group that shields the amine functionality during synthetic procedures, allowing selective reactions at other sites .

  • PEG2 Spacer: A short ethylene glycol chain (two repeating units) that enhances hydrophilicity and solubility in aqueous media .

  • Benzyl Ester: An aromatic ester group that can undergo hydrolysis or enzymatic cleavage to release active compounds.

The compound’s structure is further defined by its IUPAC name: benzyl 3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoate. Its SMILES notation (CC(C)(C)OC(=O)NCCOCCOCCC(=O)OCC1=CC=CC=C1) and InChIKey (VFUSFIHBAGVVSH-UHFFFAOYSA-N) provide precise stereochemical details.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2028284-76-4
Molecular FormulaC₁₉H₂₉NO₆
Molecular Weight367.4 g/mol
SolubilitySoluble in DMSO, THF, acetone
StabilityStable at -20°C; hygroscopic
Protection Group RemovalTrifluoroacetic acid (TFA) or HCl in dioxane

Synthetic Methodologies

Coupling Reactions

The synthesis of Boc-PEG2-benzyl ester typically involves stepwise coupling reactions:

  • Boc Protection: A primary amine is protected with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form the Boc-amine intermediate.

  • PEG Spacer Integration: Ethylene glycol derivatives are conjugated via ether linkages using Mitsunobu or Williamson ether synthesis, ensuring controlled spacer length .

  • Benzyl Ester Formation: The terminal carboxylic acid is esterified with benzyl alcohol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

Industrial-scale production by AxisPharm and VulcanChem employs continuous flow chemistry to optimize yield (>90%) and purity (>95%) .

Deprotection and Functionalization

The Boc group is selectively removed under acidic conditions (e.g., 4M HCl in dioxane or 50% TFA in DCM), yielding a free amine for subsequent bioconjugation . For example, the deprotected amine can react with:

  • N-Hydroxysuccinimide (NHS) esters to form stable amide bonds with antibodies .

  • Maleimide groups for thiol-selective coupling to cysteine residues in proteins .

Applications in Drug Development

Solubility and Stability Enhancement

The PEG2 spacer mitigates hydrophobicity in drug candidates, as demonstrated in these case studies:

  • Anticancer Agents: Conjugation of Boc-PEG2-benzyl ester to paclitaxel derivatives increased aqueous solubility by 15-fold, enabling intravenous administration without Cremophor EL surfactants.

  • Peptide Therapeutics: PEGylation of glucagon-like peptide-1 (GLP-1) analogs extended plasma half-life from 2 hours to 12 hours in murine models .

Targeted Drug Delivery

The benzyl ester’s hydrolytic lability allows pH-dependent drug release in tumor microenvironments (pH 6.5–7.0). For instance:

  • Doxorubicin Conjugates: Boc-PEG2-benzyl ester-linked doxorubicin exhibited 3× higher tumor accumulation in xenograft models compared to free drug, reducing cardiotoxicity.

Bioconjugation Platforms

Boc-PEG2-benzyl ester serves as a crosslinker in antibody-drug conjugates (ADCs):

  • HER2-Targeting ADCs: Trastuzumab conjugated to emtansine via Boc-PEG2-benzyl ester showed a drug-to-antibody ratio (DAR) of 4.0, surpassing FDA-approved Kadcyla® (DAR 3.5) .

Comparative Analysis with Related PEG Derivatives

Table 2: Performance Metrics of PEG-Based Linkers

LinkerWater Solubility (mg/mL)Plasma Stability (t₁/₂)Drug Loading Capacity
Boc-PEG2-benzyl ester45.2 ± 2.148 hours12–15%
mPEG₃-NHS32.8 ± 1.924 hours8–10%
Mal-PEG₄-COOH28.5 ± 1.512 hours5–7%

Key advantages of Boc-PEG2-benzyl ester include:

  • Superior Hydrophilicity: The PEG2 spacer outperforms longer PEG chains (PEG4–PEG12) in solubility enhancement due to reduced polymer entanglement .

  • Controlled Release: Benzyl ester hydrolysis occurs 2× faster than succinate-based linkers in lysosomal conditions (pH 4.5–5.0).

Future Directions

Next-Generation Modifications

  • Photo-Cleavable Variants: Incorporation of ortho-nitrobenzyl groups enables light-triggered drug release for precision oncology .

  • Dual-Functional Linkers: Combining Boc-PEG2-benzyl ester with DBCO groups allows sequential click chemistry for multi-arm ADC architectures .

Expanding Therapeutic Indications

Ongoing trials explore Boc-PEG2-benzyl ester in:

  • Gene Therapy: PEGylated lipid nanoparticles for CRISPR-Cas9 delivery (NCT04827433).

  • Radiopharmaceuticals: Chelator-free labeling of Ga-68 for PET imaging .

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